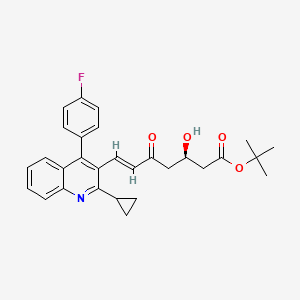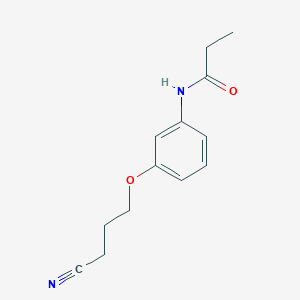![molecular formula C7H5BrN2OS B14891608 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2OS It is characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 2nd position, and an oxazolo[4,5-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Methylthio Substitution: The methylthio group is introduced at the 2nd position through a substitution reaction using a methylthiolating agent like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dehalogenated product (2-(methylthio)oxazolo[4,5-b]pyridine).
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-methyloxazolo[4,5-b]pyridine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one:
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: Contains a sulfur atom in the thiazole ring, which may impart different electronic and steric effects.
Propriétés
Formule moléculaire |
C7H5BrN2OS |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
6-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-6-5(11-7)2-4(8)3-9-6/h2-3H,1H3 |
Clé InChI |
RNQHSUZOLSMWFZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



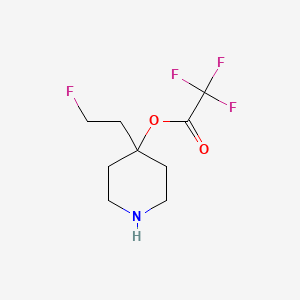
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
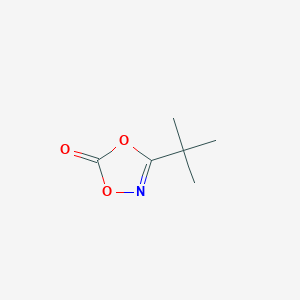
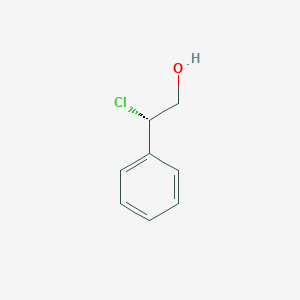
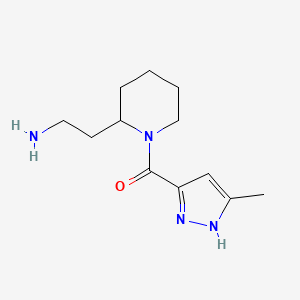

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
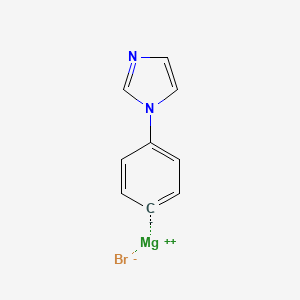

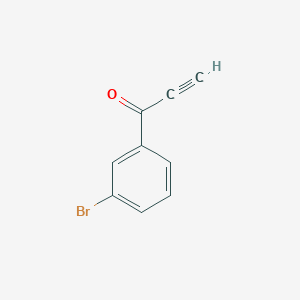
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
